molecular formula C29H29ClN4O2 B12373487 Wdr5-IN-8

Wdr5-IN-8

Cat. No.: B12373487
M. Wt: 501.0 g/mol
InChI Key: KOHLMNSAZHTKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wdr5-IN-8 is a small molecule inhibitor targeting the WD repeat domain 5 (WDR5) protein. WDR5 is a highly conserved nuclear protein involved in various chromatin-centric processes, including the assembly of epigenetic writer complexes and the regulation of gene expression. This compound has shown potential in inhibiting the interaction between WDR5 and its binding partners, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of Wdr5-IN-8 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Wdr5-IN-8 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Wdr5-IN-8 has several scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of WDR5 in chromatin biology and gene regulation.

    Biology: Researchers use this compound to investigate the molecular mechanisms underlying WDR5-mediated processes, such as histone modification and transcriptional regulation.

    Medicine: this compound has shown potential as an anti-cancer agent by inhibiting the interaction between WDR5 and its binding partners, leading to the suppression of cancer cell proliferation and survival.

    Industry: This compound may be used in the development of new therapeutic agents targeting WDR5 for the treatment of various cancers.

Mechanism of Action

Wdr5-IN-8 exerts its effects by binding to the WIN site of WDR5, an arginine-binding pocket that engages with partner proteins. This binding disrupts the interaction between WDR5 and its binding partners, such as the MLL/SET histone methyltransferases and the MYC family of oncoproteins. By inhibiting these interactions, this compound interferes with the assembly of epigenetic writer complexes and the regulation of gene expression, leading to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H29ClN4O2

Molecular Weight

501.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[5-(hydroxymethyl)-2-methylphenyl]-7-[(5-methyl-1H-imidazol-4-yl)methylamino]-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C29H29ClN4O2/c1-18-3-4-21(16-35)11-25(18)26-12-23(31-14-28-19(2)32-17-33-28)13-27-24(26)9-10-34(29(27)36)15-20-5-7-22(30)8-6-20/h3-8,11-13,17,31,35H,9-10,14-16H2,1-2H3,(H,32,33)

InChI Key

KOHLMNSAZHTKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)C2=C3CCN(C(=O)C3=CC(=C2)NCC4=C(NC=N4)C)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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